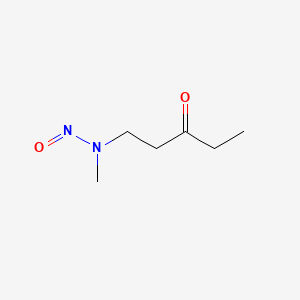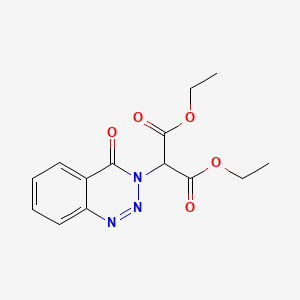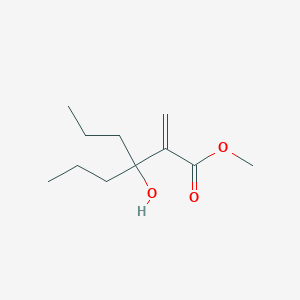
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate is an organic compound with the molecular formula C11H20O3 It is a derivative of hexanoic acid and features a hydroxyl group, a methylidene group, and a propyl group attached to the hexanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methylidene-3-propylhexanoate typically involves the esterification of 3-hydroxy-2-methylidene-3-propylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methylidene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the methylidene group.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-2-methylidene-3-propylhexanoate or 3-carboxy-2-methylidene-3-propylhexanoate.
Reduction: Formation of Methyl 3-hydroxy-2-methyl-3-propylhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-hydroxy-2-methylidene-3-propylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-hydroxy-2-methylidene-3-butylhexanoate
- Methyl 3-hydroxy-2-methylidene-3-pentylhexanoate
- Methyl 3-hydroxy-2-methylidene-3-ethylhexanoate
Uniqueness
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate is unique due to its specific combination of functional groups and the propyl chain length. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
| 112247-21-9 | |
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
methyl 3-hydroxy-2-methylidene-3-propylhexanoate |
InChI |
InChI=1S/C11H20O3/c1-5-7-11(13,8-6-2)9(3)10(12)14-4/h13H,3,5-8H2,1-2,4H3 |
InChIキー |
QQCOFPCVFWPLHE-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(C(=C)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)

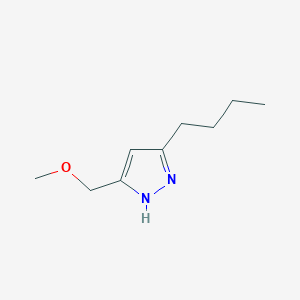



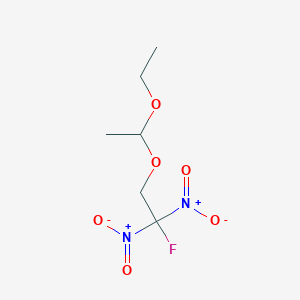
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
